molecular formula C14H17NO4 B12524685 1-[1-(4-Hydroxy-3-methoxyphenyl)-1-oxopropan-2-YL]pyrrolidin-2-one CAS No. 675571-80-9

1-[1-(4-Hydroxy-3-methoxyphenyl)-1-oxopropan-2-YL]pyrrolidin-2-one

Cat. No.: B12524685
CAS No.: 675571-80-9
M. Wt: 263.29 g/mol
InChI Key: YQJDAWCWFLJIBY-UHFFFAOYSA-N
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Description

1-[1-(4-Hydroxy-3-methoxyphenyl)-1-oxopropan-2-YL]pyrrolidin-2-one is an organic compound with significant importance in various fields of chemistry and biology. This compound is characterized by the presence of a pyrrolidin-2-one ring and a hydroxy-methoxyphenyl group, making it a versatile molecule for synthetic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(4-Hydroxy-3-methoxyphenyl)-1-oxopropan-2-YL]pyrrolidin-2-one can be achieved through various methods. One common approach involves the reaction of 3-hydroxy-4-methoxybenzoic acid with pyrrolidine in the presence of coupling agents such as 2-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HATU) and N,N-diisopropylethylamine (DIPEA) in a solvent like N,N-dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures (around 40°C) for several hours until completion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-[1-(4-Hydroxy-3-methoxyphenyl)-1-oxopropan-2-YL]pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield corresponding ketones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

1-[1-(4-Hydroxy-3-methoxyphenyl)-1-oxopropan-2-YL]pyrrolidin-2-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[1-(4-Hydroxy-3-methoxyphenyl)-1-oxopropan-2-YL]pyrrolidin-2-one involves its interaction with molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For instance, it may act as an inhibitor of certain kinases or proteases, thereby modulating cellular signaling pathways and exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[1-(4-Hydroxy-3-methoxyphenyl)-1-oxopropan-2-YL]pyrrolidin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the pyrrolidin-2-one ring and the hydroxy-methoxyphenyl group allows for versatile applications in various fields of research and industry.

Properties

CAS No.

675571-80-9

Molecular Formula

C14H17NO4

Molecular Weight

263.29 g/mol

IUPAC Name

1-[1-(4-hydroxy-3-methoxyphenyl)-1-oxopropan-2-yl]pyrrolidin-2-one

InChI

InChI=1S/C14H17NO4/c1-9(15-7-3-4-13(15)17)14(18)10-5-6-11(16)12(8-10)19-2/h5-6,8-9,16H,3-4,7H2,1-2H3

InChI Key

YQJDAWCWFLJIBY-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC(=C(C=C1)O)OC)N2CCCC2=O

Origin of Product

United States

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